molecular formula C13H18F3N3 B2673850 N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 923155-46-8

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2673850
CAS No.: 923155-46-8
M. Wt: 273.303
InChI Key: RJDOUSYOOIZENO-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a compound with the molecular formula C13H18F3N3. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound features a pyrrolidine ring, which is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the stereochemistry and binding affinity of the compound, allowing it to interact with enantioselective proteins and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-2-19-7-3-4-11(19)9-18-12-6-5-10(8-17-12)13(14,15)16/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDOUSYOOIZENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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